Erythratidine is primarily isolated from the bark and leaves of various Erythrina species, such as Erythrina variegata and Erythrina indica. These plants are traditionally used in folk medicine across different cultures for their analgesic, anti-inflammatory, and antidiabetic properties . The extraction process typically involves bioassay-guided isolation techniques to ensure that the most bioactive compounds are obtained.
Erythratidine is classified as an alkaloid, which is a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids are known for their pharmacological effects on humans and animals. Erythratidine specifically falls under the category of Erythrina alkaloids, which are characterized by their unique structures and biological activities .
The synthesis of erythratidine has been explored through various methods, including total synthesis and semi-synthesis. One notable approach involves a catalytic version of the Ferrier rearrangement, which allows for the preparation of optically active substituted derivatives . Another method employs a double 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry," which integrates multiple heterocyclic components .
Erythratidine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity . The compound's structure includes several methoxy groups and a distinctive arrangement of carbon atoms that define its reactivity.
The structural elucidation of erythratidine can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). For instance, NMR data reveal specific chemical environments that correspond to different hydrogen atoms in the molecule .
Erythratidine participates in several chemical reactions that can modify its structure or enhance its biological activity. Common reactions include:
The reactivity of erythratidine can be assessed through various assays that measure its interaction with biological targets. For example, its ability to inhibit enzymes such as acetylcholinesterase has been studied extensively .
The mechanism of action of erythratidine involves its interaction with specific biological targets, including receptors and enzymes. For instance, it has been shown to inhibit acetylcholinesterase activity, which plays a crucial role in neurotransmission by breaking down acetylcholine in synaptic clefts .
In vitro studies have demonstrated that erythratidine exhibits significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Relevant data includes spectral data from NMR and Infrared (IR) spectroscopy that confirm its functional groups and structural integrity .
Erythratidine has several promising applications in scientific research:
Erythratidine is a tetracyclic benzylisoquinoline alkaloid (BIA) characterized by a distinctive 6,5,6,6 ring system comprising four fused rings (A-D). The D ring is aromatic, while rings A-C are alicyclic. Its core structure features a spiroaminoketal center at the junction of rings B and C, conferring stereochemical complexity. The molecule contains a secondary amine and a tetra-substituted olefin within ring C, contributing to its reactivity. The IUPAC name for erythratidine is (1R,15S)-13,14-Didehydro-9,10-dimethoxy-13-methyl-11-oxa-4-azapentacyclo[7.7.1.0¹,⁷.0¹³,¹⁷.0¹⁵,¹⁹]nonadeca-7,9,11,13,17-pentaen-6-ol, reflecting its pentacyclic arrangement and functional groups [2] [8].
Table 1: Core Structural Features of Erythratidine
Feature | Description | Location |
---|---|---|
Ring System | Tetracyclic (A-D) with spiroaminoketal | Rings B/C |
Chiral Centers | C-3 (R), C-5 (S) configurations | Rings A/B |
Aromatic System | Benzene-derived D ring | Ring D |
Functional Groups | Secondary amine, olefin, methoxy groups | Rings C/D |
Erythratidine belongs to the erythrinan alkaloid subfamily, distinguished from homoerythrinans by its six-membered C ring. It is further classified as an alkenoid-type erythrina alkaloid due to the presence of a conjugated diene system in ring A. This places it among bioactive alkaloids like erythraline and erysotrine, which share the tetracyclic erythrinane skeleton (C₁₉H₂₁NO₃). Erythrina alkaloids are biosynthetically derived from L-tyrosine via norprotosinomenine, with key intermediates including (S)-reticuline and erythraline [2] [4] [10]. Approximately 143 erythrina alkaloids have been identified, with erythratidine representing a minor constituent in Erythrina seeds and leaves [6] [8].
Erythratidine exhibits low water solubility (<0.1 mg/mL) due to its hydrophobic tetracyclic framework. It is moderately soluble in polar organic solvents like methanol (2.3 mg/mL) and chloroform (1.8 mg/mL). The alkaloid demonstrates pH-dependent stability: it remains intact under neutral conditions but undergoes decomposition in strong acids (>pH 2) or bases (>pH 10) via hydrolysis of the spiroaminoketal or oxidation of the olefin. Its conjugated system shows UV-Vis absorption maxima at 235 nm and 290 nm, useful for analytical detection. Erythratidine is susceptible to photooxidation under UV light, forming N-oxide derivatives, and reacts with electrophiles at C-16 due to electron density from the adjacent oxygen [4] [8].
Table 2: Spectral and Analytical Signatures
Method | Key Characteristics | Conditions |
---|---|---|
UV-Vis | λₘₐₓ: 235 nm (ε=12,500), 290 nm (ε=8,200) | Methanol |
¹³C-NMR | C-3: δ 72.1; C-16: δ 150.2; N-CH₃: δ 42.5 | CDCl₃ |
Mass Spec (HR-ESI+) | [M+H]⁺ m/z 328.1547 (calc. for C₁₉H₂₂NO₃⁺) | Positive ion mode |
Erythratidine shares its erythrinane core with other Erythrina alkaloids but differs in oxidation states and ring unsaturation. Unlike dienoid alkaloids (e.g., erythraline), erythratidine lacks a C-8 carbonyl, reducing its hydrogen-bonding capacity. Compared to erysodine (a competitive nicotinic acetylcholine receptor antagonist), erythratidine’s unsaturated C ring enhances conformational flexibility, potentially influencing bioactivity. The absence of C-3 methoxy groups in erythratidine distinguishes it from erythristemine, altering its dipole moment (4.2 D vs. 5.1 D). Biosynthetically, erythratidine diverges from erythraline at the erysodienone intermediate, where reductase activity instead of oxidase predominates [2] [6] [8].
Table 3: Structural and Functional Comparison of Key Erythrina Alkaloids
Alkaloid | Core Structure | Key Functional Groups | Bioactivity Target |
---|---|---|---|
Erythratidine | Alkenoid | Δ¹⁴,¹⁵; 3-OH | nAChR partial agonist |
Erythraline | Dienoid | 8-oxo; Δ¹,² | TAK1 inhibitor |
Erysodine | Dienoid | 8-oxo; 3-OMe | nAChR antagonist |
Erythristemine | Lactonic | C-16/C-17 lactone | Antimicrobial |
The C-3 hydroxyl group in erythratidine enables H-bond donation, a feature absent in C-3 methoxy-substituted analogs like erysovine. This difference impacts molecular polarity, reflected in erythratidine’s higher logP (2.1) compared to erysovine (2.8). Ring C unsaturation (Δ¹⁴,¹⁵) confers planarity to erythratidine’s C/D ring junction, facilitating π-stacking interactions absent in saturated analogs like dihydroergotamine [8] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1